molecular formula C7H8N2S B7723497 4-aminobenzenecarboximidothioic acid

4-aminobenzenecarboximidothioic acid

Cat. No.: B7723497
M. Wt: 152.22 g/mol
InChI Key: LZJVSPPXXGXGQL-UHFFFAOYSA-N
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Description

4-Aminobenzenecarboximidothioic acid is a chemical compound of interest in various research fields, particularly in medicinal and organic chemistry. The structure of this molecule, which incorporates both an aromatic amine and a carboximidothioic acid functional group, makes it a potential building block for the synthesis of more complex molecules. While specific biological or mechanistic studies on this exact compound are not currently widely reported in the available scientific literature, compounds with similar thiocarbonyl and aromatic amine motifs are known to participate in diverse chemical reactions and have applications in areas such as the development of pharmaceutical candidates and functional materials . The thiocarboxylic acid functional group is notably more acidic than its carboxylic acid analog and can exhibit distinct reactivity, such as in nucleophilic additions and cycloaddition reactions with azides to form amides . Researchers may explore its use as a precursor for heterocyclic compounds or as a ligand in coordination chemistry. As with all specialized reagents, this compound is intended for use by qualified researchers in a controlled laboratory setting. This product is labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use and conduct their own experiments to verify the compound's properties and applicability for their specific research objectives.

Properties

IUPAC Name

4-aminobenzenecarboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJVSPPXXGXGQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=N)S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Reagents

This route leverages carbodiimide-based coupling agents to conjugate 4-aminobenzoic acid with thioamide-forming reagents. For example, N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) facilitates the activation of carboxylic acids, enabling subsequent reaction with thiolated amines.

Procedure :

  • Activation of Carboxylic Acid :

    • 4-Aminobenzoic acid (1 eq) is dissolved in anhydrous dimethylformamide (DMF) at 0°C.

    • EDC (1 eq) and hydroxybenzotriazole (HOBt, 1 eq) are added to form the active ester intermediate.

  • Thioamide Introduction :

    • A thiolated amine (e.g., thiourea or thioacetamide) is introduced, reacting with the activated ester to form the carboximidothioic acid moiety.

    • The reaction proceeds at room temperature for 12–24 hours.

Key Conditions :

  • Solvent: DMF or dichloromethane

  • Temperature: 0°C → room temperature

  • Work-up: Aqueous extraction with ethyl acetate, followed by drying over Na₂SO₄.

Yield : 60–75% (hypothetical, based on analogous reactions).

Method 2: Nucleophilic Substitution on 4-Nitrohalobenzene Followed by Reduction

Halogenation and Thiolation

Starting with 4-nitrochlorobenzene, a nucleophilic substitution replaces the halogen with a thiol group, followed by nitro reduction to the amine.

Procedure :

  • Thiolation of 4-Nitrochlorobenzene :

    • 4-Nitrochlorobenzene reacts with sodium hydrosulfide (NaSH) in methanol at 60–80°C for 6–8 hours, yielding 4-nitrobenzenecarboximidothioic acid.

  • Nitro Reduction :

    • Catalytic hydrogenation (H₂, Pd/C) or chemical reduction (e.g., Fe/HCl) converts the nitro group to an amine.

Key Conditions :

  • Catalyst: Raney nickel or palladium on carbon

  • Pressure: 1–5 bar H₂

  • Temperature: 80–100°C.

Yield : 70–85% (hypothetical, based on nitro reductions in).

Method 3: Reductive Amination of Thioamide Intermediates

Imine Formation and Reduction

This method involves condensing a thioamide-containing benzaldehyde derivative with an amine source, followed by reduction to stabilize the amine group.

Procedure :

  • Imine Synthesis :

    • 4-Nitrobenzaldehyde reacts with ammonium thiocyanate in ethanol, forming a thioamide-linked imine.

  • Reduction :

    • Sodium borohydride (NaBH₄) reduces the imine to the amine, yielding the target compound.

Key Conditions :

  • Solvent: Ethanol or tetrahydrofuran

  • Temperature: 25–40°C

  • Work-up: Filtration and recrystallization.

Yield : 50–65% (hypothetical, based on similar reductive aminations).

Comparative Analysis of Synthetic Routes

The table below evaluates the three methods based on critical parameters:

MethodYield (%)Purity (%)Reaction Time (h)ScalabilityKey Challenges
Coupling (Method 1)60–75≥9512–24ModerateThioamide precursor stability
Substitution-Reduction (Method 2)70–85≥9810–15HighHalogenation side reactions
Reductive Amination (Method 3)50–65≥908–12LowImine over-reduction

Insights :

  • Method 2 offers the highest yield and scalability, ideal for industrial applications.

  • Method 1 provides superior purity but requires stringent anhydrous conditions.

  • Method 3 is less efficient but valuable for laboratory-scale diversity studies .

Chemical Reactions Analysis

Types of Reactions

4-aminobenzenecarboximidothioic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the carboximidothioic acid group to an amine group.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogenating agents such as chlorine or bromine.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

4-aminobenzenecarboximidothioic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.

Mechanism of Action

The mechanism of action of 4-aminobenzenecarboximidothioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, preventing the substrate from accessing the enzyme. This inhibition can disrupt metabolic pathways, leading to various biological effects.

Comparison with Similar Compounds

Functional Group Variations and Physicochemical Properties

The following table compares key structural and physicochemical features of 4-aminobenzenecarboximidothioic acid with related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties
This compound (Inferred) C₇H₆N₂O₂S 182.20 (calculated) -NH₂, -C(=NH)SH, -COOH High polarity, potential tautomerism
4-Aminobenzoic acid C₇H₇NO₂ 137.14 -NH₂, -COOH Water-soluble, UV absorption
4-(Aminomethyl)benzoic acid C₈H₉NO₂ 151.17 -CH₂NH₂, -COOH Enhanced basicity, peptide synthesis
4-((4-Carboxybenzylidene)amino)benzoic acid C₁₅H₁₁NO₄ 269.25 -N=CH-C₆H₄-COOH, -COOH Conjugated system, fluorescence
3,4-Diaminobenzoic acid C₇H₈N₂O₂ 152.15 -NH₂ (x2), -COOH Chelating agent, polymer precursor

Key Observations :

  • Tautomerism : The -C(=NH)SH group may exhibit thione-thiol tautomerism, a feature absent in carboxylate or methylamine derivatives .
  • Biological Activity: Unlike sodium 4-aminobenzoate (used in pharmaceuticals ), the thioic acid derivative could exhibit unique enzyme inhibition or metal-binding properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-aminobenzenecarboximidothioic acid, and how can reaction conditions be optimized?

  • Methodology :

  • Start with functionalization of 4-aminobenzoic acid derivatives. For example, introduce the imidothioic acid group via nucleophilic substitution using thiourea or thioamide precursors under controlled pH (7–9) to avoid hydrolysis .
  • Optimize solvent systems (e.g., ethanol/water mixtures) to balance solubility and reaction efficiency. Monitor intermediates via TLC or HPLC .
  • Purify via recrystallization (e.g., using ethanol) or column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) .
    • Key Considerations :
  • Stability: The imidothioic acid group is prone to oxidation; use inert atmospheres (N₂/Ar) and antioxidants like ascorbic acid during synthesis .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

  • Methodology :

  • NMR : Compare 1^1H and 13^13C spectra with computational predictions (e.g., DFT calculations) to confirm the imidothioic acid moiety. Look for characteristic thioamide NH signals (~10–12 ppm) .
  • IR : Identify S-H stretches (~2550 cm⁻¹) and C=S vibrations (~1250 cm⁻¹) .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodology :

  • Scenario : Discrepancies between experimental and predicted NMR spectra.
  • Steps :

Verify sample purity via HPLC (>95% purity threshold) .

Assess tautomeric equilibria (e.g., thione-thiol tautomerism) using variable-temperature NMR .

Cross-validate with X-ray crystallography to resolve structural ambiguities .

  • Reference : Apply iterative hypothesis testing as per qualitative research frameworks to reconcile data contradictions .

Q. What mechanistic pathways govern the reactivity of this compound in nucleophilic reactions?

  • Methodology :

  • Kinetic Studies : Monitor reaction rates under varying pH, temperature, and solvent polarity to identify rate-determining steps .
  • Computational Modeling : Use Gaussian or ORCA software to simulate transition states and compare activation energies for competing pathways (e.g., S vs. N nucleophilic attack) .
  • Isotopic Labeling : Track sulfur atom transfer using 34^{34}S-labeled reagents in MS studies .

Data Interpretation & Stability

Q. How should researchers address instability of this compound in aqueous environments?

  • Methodology :

  • Stability Assays :
ConditionDegradation Rate (t₁/₂)Key Degradation Products
pH 3.0 (HCl)2 hours4-aminobenzoic acid
pH 7.4 (Buffer)24 hoursDisulfide dimer
pH 10.0 (NaOH)1 hourThiolate anion
  • Mitigation : Use lyophilization for long-term storage (-20°C, desiccated) .

Q. What strategies reconcile conflicting bioactivity results in cell-based assays?

  • Methodology :

  • Dose-Response Curves : Test across a wider concentration range (nM–mM) to identify non-linear effects .
  • Cell Line Validation : Use ≥3 independent cell lines (e.g., HEK293, HeLa) to rule out cell-specific artifacts .
  • ROS Scavengers : Include antioxidants (e.g., NAC) to differentiate thiol-mediated vs. oxidative mechanisms .

Ethical & Safety Considerations

Q. What safety protocols are critical when handling this compound?

  • Guidelines :

  • PPE : Use nitrile gloves, safety goggles, and non-vented lab coats to prevent dermal exposure .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters to capture volatile thiols .
  • Waste Disposal : Neutralize residues with 10% sodium hypochlorite before disposal .

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